tert-butyl N-(dimethyl-1,3-thiazol-5-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-(dimethyl-1,3-thiazol-5-yl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a dimethyl-1,3-thiazol-5-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(dimethyl-1,3-thiazol-5-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable thiazole derivative. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can be reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-(dimethyl-1,3-thiazol-5-yl)carbamate can undergo several types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The carbamate group can be reduced to form corresponding amines.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens, alkyl halides, or acyl halides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the carbamate group may produce primary amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-(dimethyl-1,3-thiazol-5-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology and Medicine: Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Mechanism of Action
The mechanism of action of tert-butyl N-(dimethyl-1,3-thiazol-5-yl)carbamate is not well-documented. it is likely that the compound exerts its effects through interactions with specific molecular targets and pathways. For example, thiazole derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative used in similar synthetic applications.
N-Boc-ethylenediamine: Another carbamate derivative with applications in organic synthesis.
Thiazole derivatives: Compounds like 1,3-thiazole and its substituted derivatives, which share the thiazole ring structure and exhibit similar biological activities.
Uniqueness: tert-butyl N-(dimethyl-1,3-thiazol-5-yl)carbamate is unique due to the combination of the tert-butyl carbamate and dimethyl-1,3-thiazol-5-yl moieties. This unique structure imparts specific chemical and biological properties that are not observed in simpler carbamate or thiazole derivatives .
Properties
IUPAC Name |
tert-butyl N-(2,4-dimethyl-1,3-thiazol-5-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-6-8(15-7(2)11-6)12-9(13)14-10(3,4)5/h1-5H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWCPEHIOHVWFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.